

An In-depth Technical Guide to 8-Bromoxanthine: Chemical and Physical Properties

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Compound of Interest

Compound Name: 8-Bromoxanthine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical and physical properties of **8-Bromoxanthine**, a key intermediate in the synthesis of various pharmacologically active compounds. The information is presented to support research, development, and application of this versatile xanthine derivative.

Chemical and Physical Properties

8-Bromoxanthine, with the CAS number 10357-68-3, is a substituted purine base.^[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and development work.

Property	Value	References
Molecular Formula	C ₅ H ₃ BrN ₄ O ₂	[1][2][3]
Molecular Weight	231.01 g/mol	[1][2][3]
Appearance	Off-White to Pale Beige Solid	[2][4]
Melting Point	>297°C (decomposes)	[2][5]
Solubility	Soluble in DMSO and Methanol. Slightly soluble in DMF.	[2][6][7]
pKa (Predicted)	6.87 ± 0.70	[2][7]
Density (Predicted)	2.118 ± 0.06 g/cm ³	[2]
Storage	2-8°C, under inert gas (Nitrogen or Argon)	[2][3][7]

Synthesis and Reactivity

The most common method for synthesizing **8-Bromoxanthine** is through the bromination of xanthine.[8] This electrophilic substitution reaction typically occurs at the C8 position of the purine ring.

Experimental Protocol: Synthesis of **8-Bromoxanthine**

A general procedure for the synthesis of **8-Bromoxanthine** involves the reaction of xanthine with a brominating agent in a suitable solvent.[5][8]

- Materials:
 - 1H-purine-2,6(3H,7H)-dione (Xanthine)
 - Deionized water
 - Bromine
 - Ice water

- Procedure:
 - Dissolve 15g of xanthine in 250mL of deionized water in a 250mL reaction flask with stirring until complete dissolution.[5]
 - Heat the reaction mixture to 100°C.[5]
 - Maintain stirring until the red color of the bromine completely fades, indicating the completion of the reaction.[5]
 - Stop heating and allow the reaction mixture to cool to room temperature.[5]
 - Wash the mixture with a small amount of ice water to remove any unreacted bromine.[5]
 - Collect the solid product by diafiltration.[5]
 - Dry the collected filter cake in a vacuum drying oven to yield 8-bromo-1H-purine-2,6(3H,7H)-dione.[5]

A similar protocol can be used for the synthesis of related compounds like 8-bromotheophylline, where theophylline is dissolved in a mixture of acetic acid and water, followed by the dropwise addition of bromine.[9]

Reactivity and Further Synthesis:

The bromine atom at the 8-position makes **8-Bromoxanthine** a versatile intermediate for further chemical modifications. It is a key precursor in the synthesis of various therapeutic agents. For instance, it is used in the synthesis of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for treating type 2 diabetes.[6][10] It also serves as a starting material for the synthesis of 1,3,8-trisubstituted xanthine derivatives that are potential inhibitors of Phosphodiesterase 9A.[8] Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are commonly employed to introduce aryl, heteroaryl, or alkynyl groups at the C8-position.[11][12]

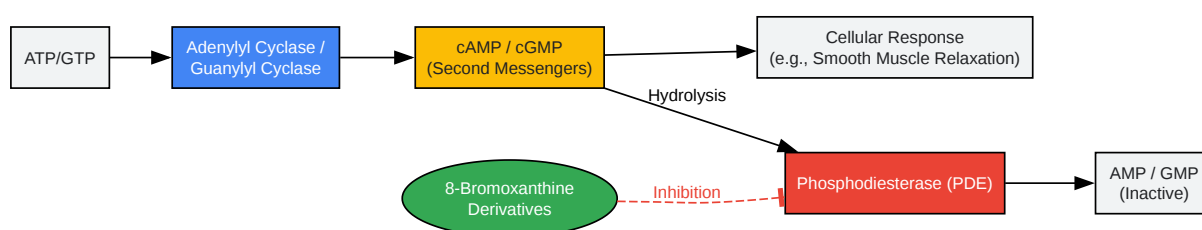
Biological Activity and Signaling Pathways

8-Bromoxanthine and its derivatives exhibit a range of biological activities, primarily as inhibitors of phosphodiesterases (PDEs) and as antagonists of adenosine receptors.[13][14]

[\[15\]](#)[\[16\]](#)

Phosphodiesterase (PDE) Inhibition:

PDEs are enzymes that inactivate the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[\[17\]](#) By inhibiting these enzymes, xanthine derivatives can increase the intracellular levels of cAMP and cGMP, leading to various physiological effects.[\[17\]](#)[\[18\]](#) For example, PDE5 inhibitors are used to treat erectile dysfunction and pulmonary hypertension.[\[18\]](#)[\[19\]](#) The general mechanism of PDE inhibition is illustrated below.

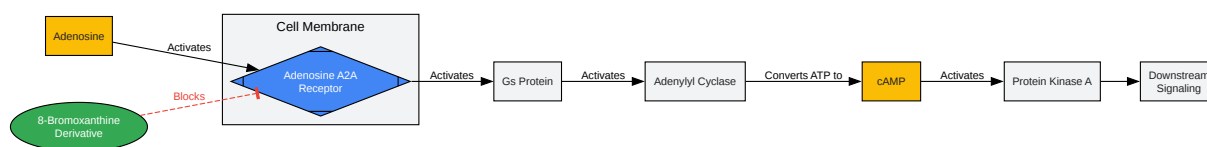


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Caption: General mechanism of phosphodiesterase (PDE) inhibition by xanthine derivatives.

Adenosine Receptor Antagonism:

Adenosine is a neuromodulator that acts through four G protein-coupled receptor subtypes (A_1 , A_2A , A_2B , and A_3).[\[20\]](#) Xanthine derivatives, including **8-Bromoxanthine**, can act as antagonists at these receptors.[\[14\]](#)[\[21\]](#) The antagonism of the A_2A receptor, in particular, is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease.[\[20\]](#)[\[22\]](#) The diagram below illustrates the antagonism of the A_2A receptor signaling pathway.



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Caption: Antagonism of the adenosine A₂A receptor signaling pathway by xanthine derivatives.

Xanthine Oxidase Inhibition:

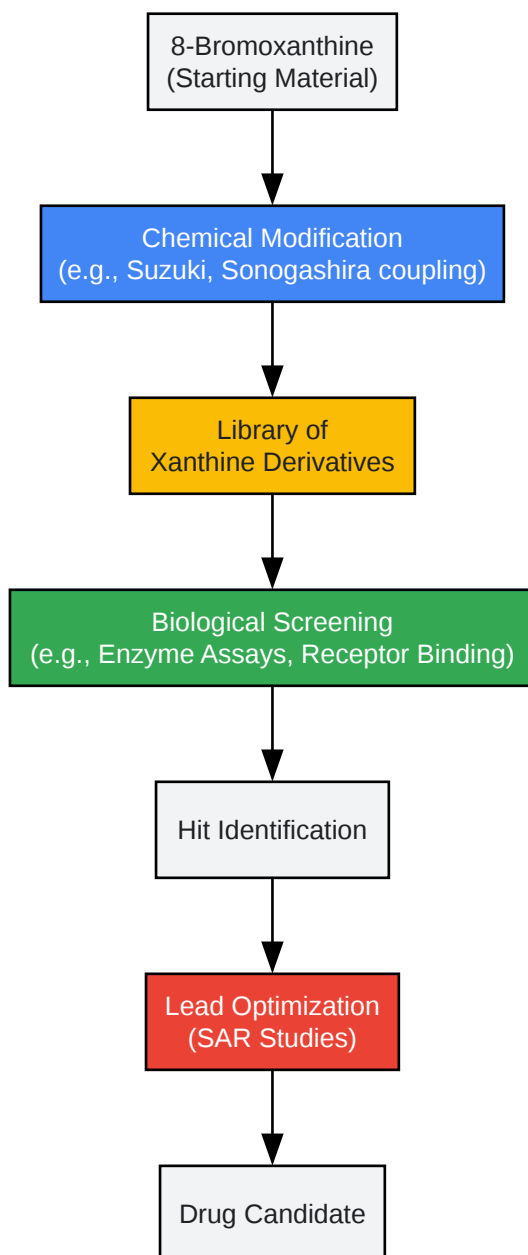
8-Bromoxanthine has been studied as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[2][8][23] It acts as an uncompetitive inhibitor with respect to xanthine.[8][23] The inhibition of xanthine oxidase by **8-bromoxanthine** suggests its potential for studying the enzyme's active site and for developing treatments for conditions like gout, which is characterized by high levels of uric acid.[8][23]

Applications in Drug Development

The unique chemical structure of **8-Bromoxanthine** makes it a valuable scaffold in medicinal chemistry. Its primary applications include:

- **Intermediate for API Synthesis:** It is a crucial building block for synthesizing active pharmaceutical ingredients (APIs) like Linagliptin and other xanthine-based drugs.[6][10][24]
- **Research Tool:** It is used to study the structure and function of enzymes like xanthine oxidase and to investigate the pharmacology of adenosine receptors and phosphodiesterases.[2][4][23]
- **Lead Compound for Novel Therapeutics:** The xanthine core can be modified at various positions to develop new drug candidates with improved potency and selectivity for a range of therapeutic targets.[22][25]

The workflow for utilizing **8-Bromoxanthine** in drug discovery is depicted in the following diagram.



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Caption: Workflow for drug development starting from **8-Bromoxanthine**.

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